molecular formula C17H15FO4 B13013838 Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B13013838
M. Wt: 302.30 g/mol
InChI Key: RSUQZRRMYYOFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is a chemical compound with the molecular formula C17H15FO4 and a molecular weight of 302.3 g/mol . This compound is known for its unique structure, which includes an acetyl group, a fluorobenzyl group, and a benzoate ester. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 5-acetyl-2-hydroxybenzoic acid with 2-fluorobenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-acetyl-2-((2-chlorobenzyl)oxy)benzoate
  • Methyl 5-acetyl-2-((2-bromobenzyl)oxy)benzoate
  • Methyl 5-acetyl-2-((2-methylbenzyl)oxy)benzoate

Uniqueness

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .

Biological Activity

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C13H13F O3
  • Molecular Weight: 236.24 g/mol
  • CAS Number:

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity: Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by affecting cell cycle proteins and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Antimicrobial Properties: Similar derivatives have demonstrated antibacterial activity against various pathogens, suggesting potential applications in treating infections.

Case Studies

  • Antitumor Efficacy:
    A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Activity:
    In a murine model of inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory mediators in serum. This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases.
  • Antimicrobial Action:
    The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable antibacterial activity with MIC values of 32 µg/mL and 64 µg/mL, respectively. This positions it as a candidate for further development in antimicrobial therapies.

Comparative Analysis

Activity Type Effectiveness Mechanism
AntitumorHighInduction of apoptosis
Anti-inflammatoryModerateInhibition of cytokine production
AntimicrobialModerateDisruption of bacterial cell wall

Properties

Molecular Formula

C17H15FO4

Molecular Weight

302.30 g/mol

IUPAC Name

methyl 5-acetyl-2-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H15FO4/c1-11(19)12-7-8-16(14(9-12)17(20)21-2)22-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3

InChI Key

RSUQZRRMYYOFLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.